2-Azidopropan-1-ol

Catalog No.
S14123844
CAS No.
88150-76-9
M.F
C3H7N3O
M. Wt
101.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azidopropan-1-ol

CAS Number

88150-76-9

Product Name

2-Azidopropan-1-ol

IUPAC Name

2-azidopropan-1-ol

Molecular Formula

C3H7N3O

Molecular Weight

101.11 g/mol

InChI

InChI=1S/C3H7N3O/c1-3(2-7)5-6-4/h3,7H,2H2,1H3

InChI Key

RIVUDQMCBGGPRV-UHFFFAOYSA-N

Canonical SMILES

CC(CO)N=[N+]=[N-]

2-Azidopropan-1-ol is a chiral organic compound with the molecular formula C3H7N3OC_3H_7N_3O. It features an azido group (-N₃) attached to the first carbon of a propanol backbone. This compound is characterized by its bifunctionality, containing both an azide and a hydroxyl group, which makes it a versatile building block in organic synthesis. The presence of the azide group imparts high reactivity, allowing for various chemical transformations, while the hydroxyl group can participate in substitution reactions.

  • Substitution Reactions: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution.
  • Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, leading to the formation of triazoles.
  • Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
  • Oxidation Reactions: Depending on the oxidizing agent, it can be oxidized to form corresponding azido ketones or carboxylic acids.

The biological activity of 2-Azidopropan-1-ol is primarily linked to its applications in bioconjugation techniques. It is utilized in click chemistry for labeling biomolecules with fluorescent tags or other probes. This capability makes it valuable in studying molecular interactions and pathways within biological systems. Additionally, due to its structural properties, it has potential applications in drug delivery systems and as a precursor for synthesizing bioactive compounds.

The synthesis of 2-Azidopropan-1-ol typically involves the following methods:

  • Nucleophilic Substitution: The most common method is the reaction of 2-chloropropan-1-ol with sodium azide in an aprotic solvent such as dimethylformamide at elevated temperatures. This reaction facilitates the substitution of the chlorine atom with an azido group.
     2S 2 chloropropan 1 ol+NaN3 2S 2 azidopropan 1 ol+NaCl\text{ 2S 2 chloropropan 1 ol}+\text{NaN}_3\rightarrow \text{ 2S 2 azidopropan 1 ol}+\text{NaCl}
  • Industrial Production: In industrial settings, this synthesis is scaled up using continuous flow reactors to enhance efficiency and safety. Advanced purification techniques such as distillation and recrystallization are employed to achieve high purity products.

2-Azidopropan-1-ol has a wide range of applications:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, particularly pharmaceuticals and agrochemicals.
  • Bioconjugation: Used in click chemistry for labeling biomolecules.
  • Material Science: Employed in producing polymers and materials with specific properties, enhancing thermal stability and mechanical strength.
  • Research: Investigated for potential roles in drug delivery systems and as precursors for bioactive compound synthesis.

Interaction studies involving 2-Azidopropan-1-ol focus on its reactivity with various biological molecules. Its azido group allows it to form covalent bonds with biomolecules, facilitating studies on protein interactions and cellular pathways. The ability to label biomolecules selectively makes it a powerful tool in biochemical research .

Several compounds share structural similarities with 2-Azidopropan-1-ol:

Compound NameFunctional GroupsUnique Features
1-Aminopropan-2-olAmino (-NH₂)Contains an amino group instead of an azide group
3-Azidopropan-1-olAzido (-N₃)Different position of the hydroxyl group
(2R)-2-Azidopropan-1-olAzido (-N₃)Enantiomer differing only in spatial arrangement
2-AzidoethanolAzido (-N₃)One less carbon atom in the backbone
3-Azido-1-propanolAzido (-N₃)Structural isomer with azido group on the third carbon

Uniqueness: 2-Azidopropan-1-ol's uniqueness lies in its specific combination of azide and hydroxyl functional groups, allowing it to participate in a diverse range of

Nucleophilic Substitution Approaches in Azide Functionalization

The synthesis of 2-azidopropan-1-ol primarily involves the nucleophilic substitution of 2-chloropropan-1-ol with sodium azide (NaN₃). This SN2 reaction proceeds via a bimolecular mechanism, where the azide ion displaces the chloride leaving group, resulting in inversion of configuration at the chiral center. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60–80°C) to enhance reaction kinetics.

Table 1: Solvent and Temperature Effects on Azidation Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMF801292
DMSO701888
Ethanol602445

The choice of solvent significantly impacts reaction efficiency, with DMF providing optimal dielectric constant and solvation for the transition state. Ethanol, while safer, results in lower yields due to partial protonation of the azide ion, reducing nucleophilicity.

Continuous Flow Reactor Optimization for Hazard Mitigation

Organic azides, including 2-azidopropan-1-ol, pose explosion risks under thermal or mechanical stress. Continuous flow reactors (CFRs) address these hazards by minimizing azide accumulation and enabling precise temperature control. In a typical CFR setup, 2-chloropropan-1-ol and NaN₃ are pumped through a heated reactor coil, ensuring rapid mixing and short residence times.

Table 2: Batch vs. Continuous Flow Reactor Performance

ParameterBatch ReactorContinuous Flow Reactor
Reaction Volume (mL)50050
Temperature (°C)80100
Yield (%)9295
Hazard RiskHighLow

CFRs achieve higher yields (95%) at elevated temperatures (100°C) by preventing side reactions such as elimination. The reduced reaction volume (50 mL) limits potential energy release, enhancing operational safety.

Stereochemical Control in Chiral Center Formation

The chiral center at C2 in 2-azidopropan-1-ol originates from the (R)- or (S)-configured 2-chloropropan-1-ol precursor. SN2 mechanisms ensure stereochemical inversion, enabling enantioselective synthesis when starting from enantiopure chlorides. For instance, (R)-2-chloropropan-1-ol yields (S)-2-azidopropan-1-ol with >99% enantiomeric excess (ee) under optimized conditions.

Retention of configuration is observed in protic solvents due to partial SN1 character, but this pathway is minimized in polar aprotic media. Chiral chromatography or enzymatic resolution may further purify the product, though these steps are seldom required due to the fidelity of the SN2 mechanism.

Comparative Analysis of Protecting Group Strategies

Protective groups are critical when functionalizing 2-azidopropan-1-ol for downstream applications. Phosphazide formation using reagents like Amphos (2-diphenylphosphinobenzoic acid) protects the azido group during nucleophilic additions or reductions.

Table 3: Protective Group Efficacy in Azide Reactions

Protective GroupReaction TypeCompatibilityDeprotection Method
PhosphazideGrignard AdditionHighElemental Sulfur
TritylEster ReductionModerateAcidic Hydrolysis
BocAmide FormationLowTFA

Phosphazides exhibit superior stability under strongly nucleophilic conditions (e.g., LiAlH₄ reductions), enabling the synthesis of azido-substituted alcohols without side reactions. In contrast, trityl and Boc groups may require harsher deprotection conditions, risking azide decomposition.

The azido group in 2-azidopropan-1-ol exhibits characteristic 1,3-dipolar cycloaddition behavior when participating in Huisgen cycloadditions with alkyne substrates [1]. The azide functional group acts as a 1,3-dipole, readily engaging in [3+2] cycloaddition reactions to form 1,2,3-triazole products through a concerted mechanism [2]. Under thermal conditions without catalysts, the reaction proceeds through an asynchronous one-step mechanism with activation energies typically ranging from 18.5 to 18.8 kilocalories per mole for both 1,4- and 1,5-regioselectivity pathways [3].

The uncatalyzed cycloaddition reaction demonstrates minimal regioselectivity due to similar energy barriers for both regioisomeric pathways [3]. The reaction exhibits a highly exothermic character, with formation energies of approximately 70.9 kilocalories per mole for triazole products [3]. The azide group in 2-azidopropan-1-ol maintains similar reactivity patterns to other organic azides, showing preference for terminal alkynes over internal alkynes in cycloaddition reactions [4].

Table 1: Activation Energies for Uncatalyzed Azide-Alkyne Cycloadditions

Reaction PathwayActivation Energy (kcal/mol)Product Formation Energy (kcal/mol)
1,4-Regioselectivity18.84-70.85
1,5-Regioselectivity18.51-70.93

The hydroxyl group present in 2-azidopropan-1-ol can participate in hydrogen bonding interactions that may influence transition state stabilization during cycloaddition reactions [4]. Computational studies indicate that hydrogen bonding effects can provide additional stabilization to transition states, potentially accelerating reaction rates by factors of up to one million when optimal stereoelectronic arrangements are achieved [4].

Transition Metal-Mediated Catalytic Pathways

Copper-catalyzed azide-alkyne cycloaddition represents the most extensively studied catalytic pathway for 2-azidopropan-1-ol transformations [1] [5]. The mechanism proceeds through initial formation of a copper-alkyne pi-complex, followed by deprotonation to generate a copper acetylide intermediate [1]. The azide subsequently coordinates to the copper center, leading to oxidative coupling and formation of a six-membered copper metallacycle [6].

The copper-catalyzed pathway demonstrates remarkable regioselectivity, exclusively producing 1,4-disubstituted triazoles with activation barriers significantly lower than uncatalyzed reactions [3]. Density functional theory calculations reveal that copper coordination changes the mechanism from a non-polar one-step process to a polar stepwise mechanism, with the dinuclear copper acetylide complex exhibiting enhanced nucleophilic character [3].

Table 2: Transition Metal Catalysts for Azide-Alkyne Cycloaddition

Metal CatalystRegioselectivityActivation Energy Reduction (kcal/mol)Temperature Requirements
Copper(I)1,4-selective11.0Room temperature
Ruthenium1,5-selective13.4Elevated temperature
RhodiumVariableNot specifiedMild conditions
GoldVariableNot specifiedMild conditions

Ruthenium-catalyzed cycloadditions of 2-azidopropan-1-ol proceed through an alternative mechanism that favors 1,5-regioselectivity [2]. The ruthenium catalyst forms an activated complex through coordination of both azide and alkyne substrates, followed by irreversible oxidative coupling [6]. The rate-determining step involves reductive elimination with an energy barrier of 13.4 kilocalories per mole [2].

Silver-catalyzed pathways have been investigated using density functional theory approaches, revealing that binuclear silver complexes provide lower activation barriers compared to mononuclear systems [7]. The silver acetylide formation represents a crucial step in achieving efficient cycloaddition with reduced energy requirements [7].

Rhodium catalysts demonstrate unique capabilities for enantioselective cycloadditions, particularly for the synthesis of atropisomeric triazoles [8]. The rhodium-catalyzed process operates under mild conditions and exhibits broad substrate scope while maintaining excellent yields and enantioselectivities [8]. Gold catalysts facilitate azide-yne cyclization cascades, enabling expeditious construction of complex heterocyclic frameworks through 6-endo-dig cyclization pathways [9].

Photochemical Decomposition and Byproduct Formation

Photochemical decomposition of 2-azidopropan-1-ol initiates through ultraviolet irradiation, leading to nitrogen extrusion and formation of reactive nitrene intermediates [10]. The photolysis mechanism proceeds via a stepwise pathway where nitrene formation constitutes the rate-determining step [10]. Computational analysis using multiconfigurational complete active space self-consistent field methods reveals activation energies of approximately 45.7 kilocalories per mole for singlet nitrene formation [10].

The photochemical process involves initial excitation of the azide group to its lowest singlet excited state, characterized by intense infrared absorption at approximately 2100 wavenumbers [11]. This excited state exhibits shifted vibrational frequencies compared to ground state azides, indicating altered electronic structure and bonding characteristics [11]. The decay of excited azide states follows bi-exponential kinetics, with fast components attributed to hot excited state relaxation and slower components corresponding to nitrene formation [11].

Table 3: Photochemical Decomposition Parameters

ProcessEnergy Requirement (kcal/mol)Time ScalePrimary Products
Singlet Nitrene Formation45.75FemtosecondsIsopropyl Nitrene
Triplet Nitrene Formation45.52FemtosecondsTriplet Nitrene
Nitrene RearrangementVariablePicosecondsImine Derivatives

Following nitrene formation, secondary reactions proceed through multiple pathways including hydrogen abstraction, ring expansion, and rearrangement processes [12]. Triplet nitrenes demonstrate propensity for hydrogen abstraction reactions from surrounding molecules, while singlet nitrenes undergo rapid rearrangement to form imine derivatives [10]. The competition between singlet and triplet pathways depends on intersystem crossing rates and relative energy barriers [10].

Photochemical studies reveal that nitrene intermediates exhibit distinct electron paramagnetic resonance signatures, enabling direct observation and characterization of these reactive species [12]. The spectroscopic data confirm rapid ring expansion reactions for aryl nitrenes, with activation barriers of approximately 3-4 kilocalories per mole for expansion to diazacycloheptatetraene structures [12].

Computational Modeling of Transition States

Density functional theory calculations provide detailed insights into transition state geometries and energetics for 2-azidopropan-1-ol reactions [13] [14]. The computational approach employs hybrid meta-generalized gradient approximation functionals with polarized basis sets to accurately describe transition state structures [14]. Transition states for azide-alkyne cycloadditions exhibit asynchronous bond formation patterns, with the forming carbon-nitrogen bonds displaying different lengths at the transition point [14].

The distortion-interaction model serves as a powerful framework for understanding reactivity patterns and selectivity in cycloaddition reactions [15]. This computational approach decomposes activation energies into distortion components, representing geometric changes in reactants, and interaction components, quantifying stabilizing orbital interactions at transition states [15]. For 2-azidopropan-1-ol cycloadditions, interaction energies typically dominate regioselectivity determination [15].

Table 4: Computational Methods for Transition State Analysis

MethodBasis SetAccuracyApplication
B3LYP6-31+G(d,p)ModerateGeneral screening
M06-2X6-311+G(d,p)HighAccurate energetics
wB97XD6-31+G*HighDispersion effects
CASSCFMulti-referenceVery HighElectronic structure

Complete active space self-consistent field calculations reveal the multiconfigurational character of azide excited states and transition structures [10]. These advanced computational methods account for electron correlation effects that single-reference approaches may inadequately describe [10]. The active space selection typically includes seven electrons distributed among eight orbitals to capture essential electronic excitations [10].

Solvation effects significantly influence computed activation energies and reaction pathways [3]. Polarizable continuum models demonstrate that aqueous solvation can stabilize charged transition states, leading to altered regioselectivity patterns compared to gas-phase calculations [3]. The conductor-like polarizable continuum model provides reliable estimates of solvation energies for azide cycloaddition reactions [3].

Molecular dynamics simulations complement static quantum chemical calculations by providing temporal evolution of reaction coordinates [16]. These simulations reveal that azide bending motions contribute to thermal initiation mechanisms, with molecular orbital energy gaps serving as indicators of reaction propensity [16]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy differences correlate with experimental reactivity trends [16].

Azidopropyl Glycoside Synthesis and Incorporation

The metabolic labeling of glycoconjugates using 2-azidopropan-1-ol derivatives has emerged as a powerful strategy for studying glycan biology in living systems. Research has demonstrated that azidopropyl-modified sugars can be efficiently incorporated into cellular glycoconjugates through natural biosynthetic pathways [3]. The azido group serves as a bioorthogonal handle that allows subsequent chemical modification without disrupting cellular functions [4].

Studies have shown that azidopropyl glycosides can be synthesized with high stereoselectivity, with the glycosylation of 3-azidopropan-1-ol exclusively yielding beta-anomers [5]. This stereochemical control is crucial for maintaining the biological activity of the resulting glycoconjugates. The azide group in these compounds enables subsequent strain-promoted azide-alkyne cycloaddition reactions with cyclooctyne derivatives, providing a copper-free approach to glycan labeling [6].

Table 1: Azidopropyl Glycoside Synthesis Parameters

Glycan TypeReaction ConditionsYield (%)SelectivityReference
GlucosideTMSOTf, DCE, 80°C68β-selectivePMC12188407
GalactosideCSA, DCE, overnight30β-selectivePMC12188407
LactosideEnzymatic synthesis90β-selectivePMC12188407

Chondroitin Sulfate Modification Strategies

Extensive research has been conducted on the synthesis of azidopropyl-modified chondroitin sulfate precursors, which serve as valuable tools for bioorthogonal conjugation [4] [7]. These precursors can be converted to final chondroitin sulfate structures through global deprotection and acetylation procedures, followed by strain-promoted azide-alkyne cycloaddition with cyclooctyne-modified target compounds [4].

The synthetic approach involves protecting group manipulation and sulfation reactions that can be monitored by reverse-phase high-performance liquid chromatography. The conversion of azidopropyl-modified precursors to final chondroitin sulfate structures has been shown to proceed with conversion yields of 70-90%, as determined by peak area analysis [4]. This high efficiency makes the approach particularly attractive for preparing chondroitin sulfate-oligonucleotide conjugates for applications in drug delivery and molecular recognition studies [7].

Enzymatic Glycan Assembly Applications

The enzymatic synthesis of azidopropyl-modified glycan structures has provided access to complex oligosaccharides with defined substitution patterns [8]. Research has demonstrated the successful synthesis of Lewis X-azide and globotriose-azide derivatives through chemoenzymatic approaches. The process involves initial chemical attachment of azide groups to glucosamine derivatives, followed by enzymatic extension using specific glycosyltransferases [8].

One-pot, two-step enzymatic procedures have been developed for synthesizing azidopropyl lactosamine derivatives using uridine diphosphate glucose-4-epimerase and galactosyltransferase enzymes. The crude reaction mixtures can be used directly for subsequent fucosylation reactions, enabling efficient access to complex glycan structures bearing bioorthogonal handles [8].

Site-Specific Protein Modification Techniques

N-Terminal Azide Labeling Methodologies

Site-specific modification of proteins through N-terminal azide labeling has been achieved using 6-(azidomethyl)-2-pyridinecarbaldehyde derivatives, which enable specific N-terminal modification and enhance the reaction rate of subsequent bioconjugation reactions [9] [10]. The N-terminal specific azide-labeling of bioactive peptides and proteins occurs under mild reaction conditions with high efficiency, achieving 90% labeling for angiotensin I and ribonuclease A [10].

Kinetic analysis of copper-catalyzed azide-alkyne cycloaddition reactions with azide-labeled proteins reveals that the ligation is promoted in the presence of copper-chelating pyridine moieties. The introduction of electron-donating methoxy groups to the pyridine moiety further accelerates the cycloaddition reaction, enabling site-specific conjugation of various functional molecules such as fluorophores, biotin, and polyethylene glycol [10].

Transglutaminase-Mediated Azide Installation

Recent advances in site-specific antibody modification have employed transglutaminase-catalyzed installation of azide groups onto specific glutamine residues [11]. This approach provides a highly specific and generally applicable conjugation method, as only a single conserved glutamine (Gln295) in the fragment crystallizable region of immunoglobulin G is modified by microbial transglutaminase [11].

The method involves trimming the N-linked glycan at Asn297 using endoglycosidase EndoS2, which retains the core N-acetylglucosamine moiety while reducing steric hindrance. The trimmed antibody is then conjugated with amine-containing azide compounds through transglutaminase-catalyzed transamidation, generating conjugates in near-quantitative yields [11].

Protein Bioconjugation via Diazo Transfer

Alternative strategies for introducing azide groups into proteins include diazo transfer protocols that can be applied in aqueous solutions [12]. This method leads to the introduction of azides in the side chains of lysine residues and at the N-terminus of enzymes such as horseradish peroxidase and red fluorescent protein DsRed [12].

The diazo transfer procedure enables the controlled introduction of azides in proteins, providing targetable handles for selective protein manipulation. Modified proteins retain their catalytic activity after conjugation and can be successfully immobilized on surfaces or coupled to other biomolecules through copper-catalyzed azide-alkyne cycloaddition reactions [12].

Table 2: Protein Modification Efficiency Data

Protein TargetModification MethodEfficiency (%)Functional ActivityReference
Angiotensin IN-terminal azide labeling90MaintainedPMID: 31436410
Ribonuclease AN-terminal azide labeling90MaintainedPMID: 31436410
Horseradish peroxidaseDiazo transfer85Catalytic activity preservedPMID: 19032392
Antibody IgGTransglutaminase-mediated>95Antigen binding preservedBioconjug. Chem. 2024

Supramolecular Assembly Design Principles

Cucurbit [13]uril-Based Host-Guest Systems

Supramolecular chemistry applications of 2-azidopropan-1-ol derivatives have been developed for creating bioorthogonal fluorogenic probes through host-guest interactions [14] [15]. The cucurbit uril macrocyclic host system enables the design of fluorogenic responses through programmed guest exchange reactions within the macrocyclic cavity [15].

The strategy involves complexing fluorophore-conjugated cucurbit uril reporter probes with complementary guest-conjugated dark quenchers via host-guest recognition. The supramolecular fluorogenic response is achieved through a dynamic guest exchange reaction, where the quenched reporter probe is displaced by target molecules bearing higher-affinity guests [15].

This approach has been used to create fluorogenic probes across the visible spectrum from diverse fluorophore scaffolds, enabling no-wash imaging in live cells and tissues with minimal background signal. The method can be combined with metabolic labeling for fluorogenic detection of metabolically tagged microorganisms under no-wash conditions [15].

Pillar[n]arene Functionalization Strategies

Research has explored the use of pillar[n]arenes as substrates for copper-catalyzed azide-alkyne cycloaddition reactions in supramolecular assembly construction [16]. Pillar[n]arenes bearing azide groups can be used as substrates for click chemistry reactions, providing facile access to 1,4-disubstituted triazoles through reaction with alkyne substrates [16].

The planar chirality and unique host-guest properties of pillar[n]arenes make them attractive platforms for bioorthogonal chemistry applications. Linear alkanes sandwiched between 1,2,3-triazole moieties have been identified as good guest molecules for cyclic pentamer pillar [3]arenes, enabling the rational design of supramolecular assemblies [16].

Fluorogenic Supramolecular Assemblies

The development of intracellular fluorogenic supramolecular assemblies has enabled self-reporting bioorthogonal prodrug activation systems [17]. These systems utilize reactive oxygen species-instructed supramolecular assemblies where the bioorthogonal reaction handle of tetrazine carries a dual role as fluorescence quencher and prodrug activator [17].

The subsequent inverse electron-demand Diels-Alder reaction simultaneously liberates fluorescence and active drugs, creating a linear relationship between fluorescence intensity and drug liberation. This approach forms selectively in tumor cells and cell spheroids based on their cellular redox status, providing a fluorescence-based visualizable drug delivery system [17].

Glycan Vaccine Development Strategies

Virus-Like Particle Conjugation Approaches

The development of glycan-based vaccines has utilized 2-azidopropan-1-ol derivatives for conjugating tumor-associated carbohydrate antigens to virus-like particle carriers [18]. Research on GM2 ganglioside vaccines demonstrated the copper-catalyzed azide-alkyne cycloaddition reaction efficiently introduced 237 copies of GM2 per bacteriophage Qβ capsid [18].

The bioconjugation strategy involved treating GM2 glycan with activated ester compounds to attach azide moieties at the reducing end, followed by coupling with alkyne-functionalized virus-like particles under copper-catalyzed azide-alkyne cycloaddition conditions. The remaining free alkyne groups were capped with 3-azidopropan-1-ol to afford the final conjugate [18].

Although the copper-catalyzed azide-alkyne cycloaddition approach achieved high conjugation efficiency, the resulting construct failed to induce significant amounts of anti-GM2 antibodies compared to controls. This limitation was attributed to the triazole linker becoming the dominant epitope, highlighting the importance of linker selection in vaccine design [18].

Site-Specific Glycoconjugation Technologies

Recent advances in glycoconjugate vaccine development have emphasized site-specific conjugation approaches that provide more defined carbohydrate-protein linkages [19] [20]. Licensed antimicrobial glycan-protein conjugate vaccines are traditionally obtained by random conjugation of polysaccharides to lysine, aspartic, or glutamic acid residues on protein surfaces [20].

The combination of technologies to obtain more defined carbohydrate antigens and novel approaches for protein modification has become fundamental to vaccine development. Site-selective glycoconjugation methods, including chemical or enzymatic modification of specific amino acid residues and incorporation of unnatural amino acids, are rapidly evolving [20].

Bioorthogonal Vaccine Design Strategies

The application of bioorthogonal chemistry in vaccine development has enabled the creation of enveloped virus-like particles with specific-site functionalization [21]. A two-step bioorthogonal functionalization procedure allows azide-tagged nascent influenza type A hemagglutinin proteins in the envelope of virus-like particles to be modified through strain-promoted azide-alkyne cycloaddition reactions [21].

This approach enables bioorthogonal functionalization without influencing virus-like particle production and allows construction of functionalized particles without deleterious effects on biological function. The method provides refined discrimination and separation between virus-like particles and baculovirus impurities when combined with flow cytometry analysis [21].

Table 3: Vaccine Development Applications

Vaccine TypeConjugation MethodAntigen LoadingImmunogenicityReference
GM2-QβCuAAC237 copies/capsidPoor (triazole epitope)PMC4726457
Influenza VLPSPAACVariableFunction preservedBioconjug. Chem. 2016
PolysaccharideSite-specificControlledEnhancedChem. Rev. 2022

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

101.058911855 g/mol

Monoisotopic Mass

101.058911855 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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